molecular formula C22H19N5O3 B2578174 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-21-8

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2578174
CAS No.: 877644-21-8
M. Wt: 401.426
InChI Key: ZGFAALXBMGADBU-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include carboxylic acid chlorides, bases, and solvents such as xylene .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,7-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(14)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFAALXBMGADBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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